Carvomenthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

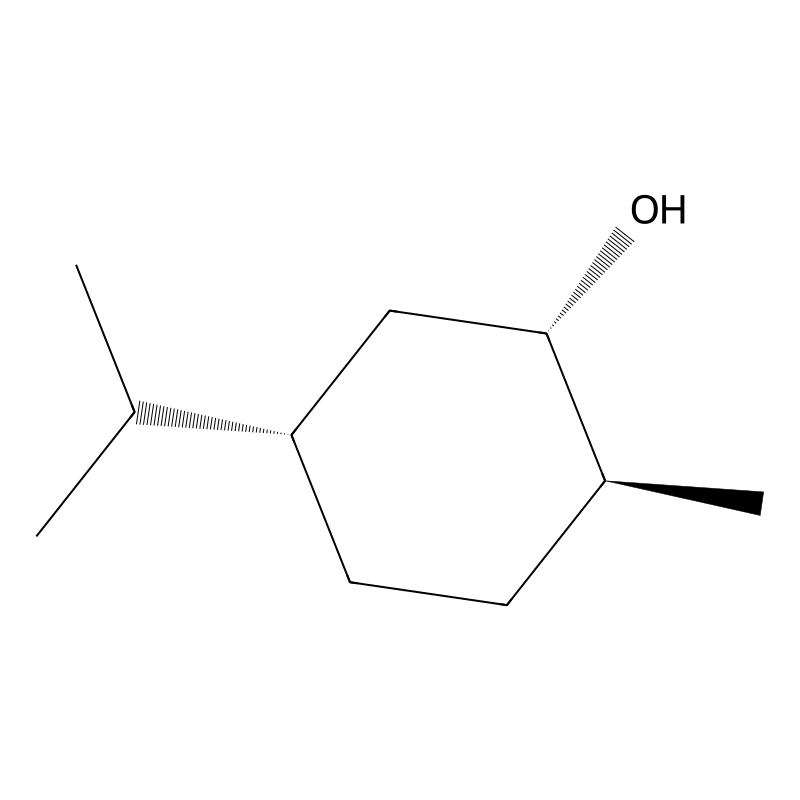

Carvomenthol, also known as 4-carvomenthenol, is a monoterpene alcohol that belongs to the class of organic compounds known as menthane monoterpenoids. Its chemical formula is and it has a molecular weight of approximately 156.2652 g/mol. Carvomenthol is structurally characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, making it a derivative of menthol. This compound is commonly found in essential oils and has applications in the fragrance and food industries due to its minty aroma and flavor profile .

- Oxidation: Carvomenthol can be oxidized to form carvomenone or other ketones when treated with oxidizing agents.

- Esterification: It can react with carboxylic acids to form esters, which are often used in flavoring and fragrance formulations.

- Dehydration: Under acidic conditions, carvomenthol may lose water to form alkenes.

These reactions highlight its versatility as a building block in organic synthesis and its potential use in creating more complex molecules .

Carvomenthol exhibits several biological activities, notably anti-inflammatory and analgesic properties. Research indicates that it can attenuate allergic inflammatory responses by decreasing edema, cell migration, and mast cell activation. In animal studies, carvomenthol has shown efficacy in reducing histamine release and alleviating symptoms associated with allergic reactions . Additionally, it has been studied for its potential interactions with histamine H1 receptors, suggesting a mechanism for its anti-allergic effects .

Carvomenthol can be synthesized through several methods:

- Natural Extraction: It is often extracted from natural sources such as mint oils or other essential oils containing menthol.

- Chemical Synthesis: Laboratory synthesis can involve the reaction of menthol derivatives with specific reagents under controlled conditions to yield carvomenthol.

- Biotransformation: Microbial fermentation processes using specific strains can convert precursors into carvomenthol, offering an eco-friendly alternative to traditional chemical synthesis.

These methods allow for the production of carvomenthol in both industrial and laboratory settings .

Carvomenthol has diverse applications across various industries:

- Food Industry: Used as a flavoring agent due to its minty taste.

- Cosmetics and Personal Care: Incorporated into products for its cooling sensation and fragrance.

- Pharmaceuticals: Explored for therapeutic uses due to its anti-inflammatory properties.

- Aromatherapy: Utilized in essential oil blends for its soothing aroma.

These applications leverage its sensory properties and biological activities, making it a valuable compound in multiple sectors .

Interaction studies of carvomenthol have focused on its effects on biological systems, particularly regarding inflammation and allergy responses. Research indicates that carvomenthol interacts with histamine receptors, potentially inhibiting histamine-induced effects such as itching and swelling. Molecular docking studies have demonstrated favorable binding energies between carvomenthol and histamine H1 receptors, supporting its role as an anti-allergic agent . Additionally, it has shown interactions with enzymes involved in inflammatory pathways, such as cyclooxygenases, which further underscores its therapeutic potential .

Several compounds share structural similarities with carvomenthol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Menthol | Primary alcohol; widely used for its cooling effect | |

| Terpinen-4-ol | Exhibits antimicrobial properties; used in cleaning products | |

| Linalool | Floral scent; used extensively in perfumes | |

| Geraniol | Rose-like aroma; used in cosmetics |

Uniqueness of Carvomenthol

Carvomenthol's uniqueness lies in its specific molecular structure that imparts distinct sensory properties, particularly its minty flavor and aroma. Unlike menthol, which primarily provides a cooling sensation, carvomenthol also exhibits significant anti-inflammatory effects and interacts specifically with histamine receptors. This combination of sensory appeal and biological activity sets it apart from similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index